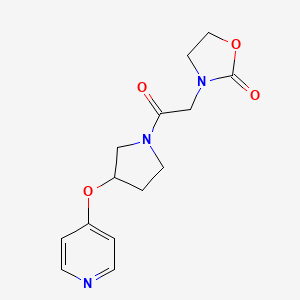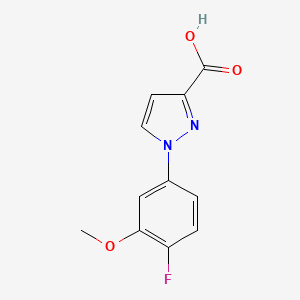
1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization and hydrolysis .
Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
Pyrazole synthesis involves various reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
科学的研究の応用
Radiotracer Synthesis for Brain Studies
One of the significant applications of compounds related to 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid is in the field of positron emission tomography (PET) radiotracers. The compound N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, ([18F] NIDA-42033), closely related to the requested compound, has been synthesized for studying CB1 cannabinoid receptors in the animal brain via PET. The radiotracer was synthesized with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95% (Katoch-Rouse & Horti, 2003).
Antimicrobial Activity
Novel Schiff bases using derivatives of compounds similar to 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid have been synthesized and screened for antimicrobial activity. The Schiff bases were synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives. Some of these derivatives demonstrated excellent antimicrobial activity compared to other derivatives (Puthran et al., 2019).
Fluorinated Heterocyclic Compound Synthesis
The compound has been utilized as a building block for the synthesis of various fluorinated heterocyclic compounds. The versatility of the 2-Fluoroacrylic building blocks derived from compounds similar to 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid allows for the synthesis of diverse structures like fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones (Shi, Wang, & Schlosser, 1996).
Nonlinear Optical Properties
Research on derivatives of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, has been conducted to study their structural, spectroscopic, and nonlinear optical properties. These studies provide insights into the molecular structure and properties that can be applied in various technological and scientific fields (Tamer et al., 2015).
作用機序
Target of Action
Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar behavior for EN300-14099369.
Mode of Action
It’s worth noting that similar compounds, like indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that EN300-14099369 might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Similar compounds such as indole derivatives are known to influence a wide range of biological activities . This suggests that EN300-14099369 could potentially affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have shown a range of biological activities , suggesting that EN300-14099369 could have diverse molecular and cellular effects.
Safety and Hazards
While specific safety and hazard information for “1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid” is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
将来の方向性
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
特性
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-10-6-7(2-3-8(10)12)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBGVIRALCEJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC(=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid | |
CAS RN |
1712408-56-4 |
Source


|
| Record name | 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

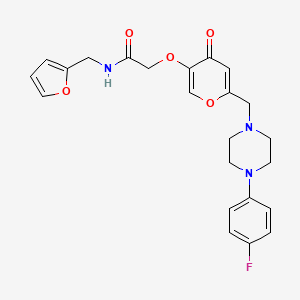
![1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2639947.png)
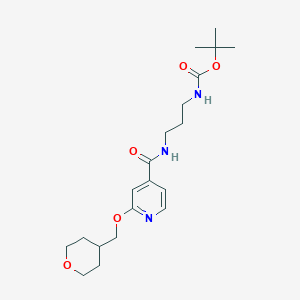

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2639951.png)
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2639952.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2639953.png)
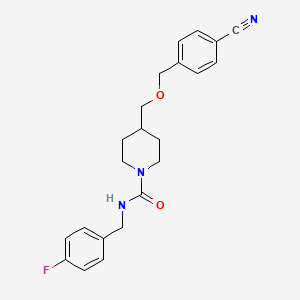
![2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride](/img/structure/B2639955.png)
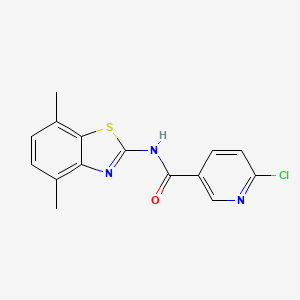
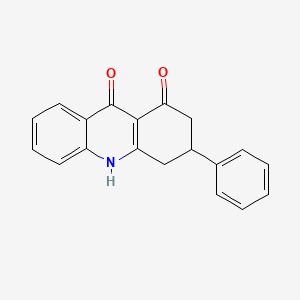
![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639964.png)
![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639967.png)
